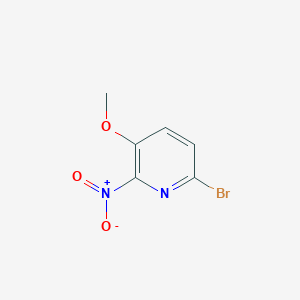
6-Bromo-3-methoxy-2-nitropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves halogenation, nitration, and substitution reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, which undergoes methylation, substitution, and bromination steps to yield the final product . Similarly, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine involves substitution, nitration, ammoniation, and oxidation steps . These methods suggest that the synthesis of "6-Bromo-3-methoxy-2-nitropyridine" could potentially involve similar steps, starting with an appropriately substituted pyridine derivative.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of substituents on the pyridine ring, which can influence the reactivity and physical properties of the molecule. For example, the presence of a methoxy group can direct further substitution reactions, as seen in the nitration of 3-bromo-5-methoxypyridine-N-oxide, which yields a 6-nitro derivative as the sole product . This suggests that in "6-Bromo-3-methoxy-2-nitropyridine", the substituents may also direct further chemical reactions in a predictable manner.
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are influenced by the nature and position of substituents on the ring. The directive influence of substituents like the N-oxide group during nitration has been observed, where the nitration of 3-bromo-5-methoxypyridine-N-oxide leads to the formation of the 6-nitro derivative . This indicates that in "6-Bromo-3-methoxy-2-nitropyridine", the bromo and methoxy groups could similarly influence the outcome of nitration and other reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "6-Bromo-3-methoxy-2-nitropyridine" are not directly reported, the properties of related compounds can provide some insights. The presence of electron-withdrawing groups like nitro and bromo can affect the electron density of the pyridine ring, potentially influencing the compound's melting point, boiling point, solubility, and reactivity. The methoxy group can contribute to the overall polarity of the molecule, affecting its solubility in organic solvents .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Reactivity Studies
Research has delved into the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards various reagents, exploring how different solvents influence the substitution processes. This knowledge is pivotal for fine-tuning synthesis processes to obtain desired derivatives effectively (Hertog & Jouwersma, 1953). In-depth studies on nitration reactions, such as those involving 2-methoxy-3-hydroxypyridine, reveal the main orienting agents and the positions nitro groups preferentially occupy, providing valuable insights for the synthesis of nitropyridine-based compounds (Smirnov et al., 1971).
Theoretical and Computational Studies
Advanced computational and theoretical studies have been conducted on similar nitropyridine derivatives, focusing on their molecular structure, vibrational spectroscopy, and potential applications. For example, research on 2-amino-6-methoxy-3-nitropyridine (AMNP) using density functional theory calculations unveiled its molecular structure, vibrational spectra, and non-linear optical activity, suggesting potential biomedical and optical material applications (Premkumar et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-3-methoxy-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGJPLRMYGVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626944 | |
| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-nitropyridine | |
CAS RN |
916737-76-3 | |
| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916737-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



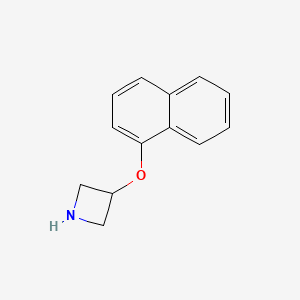



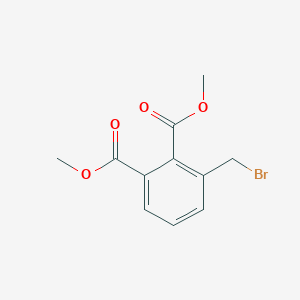




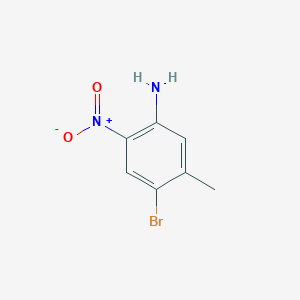
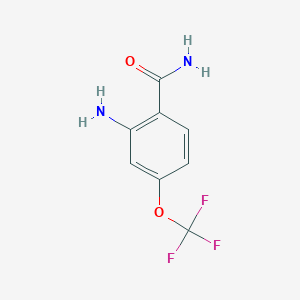
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)